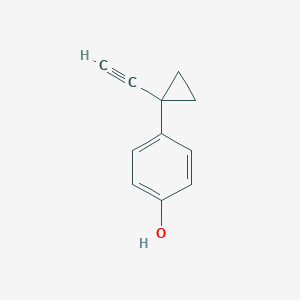

4-(1-Ethynylcyclopropyl)phenol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(1-ethynylcyclopropyl)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O/c1-2-11(7-8-11)9-3-5-10(12)6-4-9/h1,3-6,12H,7-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKOUVERQWQNHFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1(CC1)C2=CC=C(C=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2228358-76-5 | |

| Record name | 4-(1-ethynylcyclopropyl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 4 1 Ethynylcyclopropyl Phenol

Retrosynthetic Analysis for the 4-(1-Ethynylcyclopropyl)phenol Scaffold

Retrosynthetic analysis is a technique used to design a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. icj-e.orgsathyabama.ac.in This process involves breaking bonds, known as disconnections, and converting functional groups (functional group interconversion, FGI) to reveal potential synthetic pathways. lkouniv.ac.in

Disconnection Strategies Pertaining to the Phenol (B47542) Moiety

A primary disconnection strategy for this compound involves cleaving the bond between the aromatic ring and the hydroxyl group. ias.ac.in This leads to a key intermediate, an aryl cation or an equivalent synthon, which can be derived from various precursors. youtube.com

Another approach involves disconnecting a bond adjacent to the heteroatom (oxygen), which is a common and effective strategy in retrosynthesis. youtube.com This can lead to synthons that can be assembled using well-established reactions. youtube.com Functional group interconversion (FGI) is also a crucial consideration. For instance, an amino group can be converted to a diazonium salt, which can then be hydrolyzed to a phenol. lkouniv.ac.in Similarly, an ether could be cleaved to yield the desired phenol.

When considering disconnections, it is important to avoid pathways that would lead to chemoselectivity problems, where a reagent could react with multiple functional groups in the molecule. e3s-conferences.org For example, attempting to alkylate a phenol in the presence of a basic nitrogen atom could be problematic. e3s-conferences.orgslideshare.net Therefore, introducing reactive functional groups late in the synthesis is often a preferred strategy. slideshare.net

Synthetic Approaches for the 1-Ethynylcyclopropyl Unit Introduction

The introduction of the 1-ethynylcyclopropyl group onto the phenol ring presents a significant synthetic challenge. One retrosynthetic approach involves a disconnection between the cyclopropyl (B3062369) ring and the aromatic ring. This suggests a coupling reaction, such as a Friedel-Crafts type reaction, to form the C-C bond. However, Friedel-Crafts reactions can sometimes lead to mixtures of products.

Alternatively, the ethynylcyclopropane unit could be constructed on the phenol ring. This might involve the formation of a cyclopropyl group from an appropriately substituted alkene precursor already attached to the phenol.

A plausible route for creating the 1-ethynylcyclopropyl moiety involves the deprotonation of ethynylcyclopropane with a strong base like n-butyllithium to form a lithium acetylide. tennessee.edu This nucleophilic species can then react with a suitable electrophile.

Established and Contemporary Synthetic Routes for Phenols

Several well-established and modern methods exist for the synthesis of phenols. libretexts.org These methods often involve the transformation of other functional groups on the aromatic ring.

Hydrolysis of Diazonium Salts in Phenol Synthesis

A classic and reliable method for preparing phenols involves the hydrolysis of aryl diazonium salts. libretexts.orguobaghdad.edu.iq This reaction typically proceeds by diazotizing a primary aromatic amine, such as aniline, with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures to form a diazonium salt. uobaghdad.edu.iq

The resulting diazonium salt solution is then warmed, causing the diazonium group to be replaced by a hydroxyl group from the water, evolving nitrogen gas in the process. orgosolver.comlibretexts.org The reaction is generally carried out in an acidic solution to keep the resulting phenol in its non-ionized form. nptel.ac.in While solid diazonium salts can be explosive, their aqueous solutions are readily accessible and useful for synthesis. uobaghdad.edu.iq

The mechanism is often described as an SN1-type process where the diazonium ion decomposes to form a highly reactive aryl cation and nitrogen gas. nptel.ac.in This cation is then attacked by water to form the phenol. orgosolver.com

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) provides another route to phenols, particularly when the aromatic ring is activated by electron-withdrawing groups. pressbooks.publibretexts.org In this reaction, a nucleophile replaces a leaving group on the aromatic ring.

For the synthesis of phenols, a common approach involves the reaction of an aryl halide with a strong base like sodium hydroxide (B78521) at high temperatures and pressures. pressbooks.pub The presence of strong electron-withdrawing groups ortho or para to the leaving group facilitates the reaction by stabilizing the intermediate Meisenheimer complex. libretexts.org

The SNAr mechanism is typically a two-step addition-elimination process. pearson.com The nucleophile attacks the carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate (a Meisenheimer complex). libretexts.org The leaving group then departs, restoring the aromaticity of the ring. libretexts.org In some cases, particularly with unactivated aryl halides, the reaction may proceed through a benzyne (B1209423) intermediate via an elimination-addition mechanism under harsh conditions. pressbooks.publibretexts.org Recent developments have also explored concerted SNAr mechanisms. acs.org

Rearrangement Reactions for Phenol Formation (e.g., Fries, Bamberger)

Rearrangement reactions offer alternative pathways to substituted phenols.

The Fries rearrangement is a reaction of a phenolic ester with a Lewis acid catalyst to produce a hydroxy aryl ketone. wikipedia.orgwisdomlib.org The reaction involves the migration of an acyl group from the phenolic oxygen to the ortho and/or para positions of the aromatic ring. wikipedia.orgaakash.ac.in The product distribution (ortho vs. para) can be influenced by reaction conditions such as temperature and solvent. wikipedia.orgbyjus.com The mechanism is believed to involve the formation of an acylium carbocation, which then acts as an electrophile in an electrophilic aromatic substitution reaction with the phenol. wikipedia.orgbyjus.com

The Bamberger rearrangement is the acid-catalyzed rearrangement of N-phenylhydroxylamines to 4-aminophenols. wikipedia.orgscribd.com The starting N-phenylhydroxylamine is typically synthesized by the reduction of a nitrobenzene. wikipedia.orgscribd.com The mechanism involves the protonation of the hydroxylamine, followed by the formation of a nitrenium ion which is then attacked by water to yield the aminophenol. wikipedia.orgwiley-vch.de While this reaction directly produces an aminophenol, further functional group manipulation would be necessary to obtain the desired phenol. acs.org

Oxidation-Based Methodologies for Phenol Synthesis

The introduction of a hydroxyl group onto an aromatic ring is a fundamental transformation in organic synthesis. For the preparation of this compound, oxidation-based methods provide a powerful approach, starting from precursors like aryl silanes or cyclohexanones.

From Aryl Silanes

The oxidation of aryl silanes to phenols represents a modern and efficient method for phenol synthesis. organic-chemistry.orglibretexts.org This transformation, often referred to as a variation of the Fleming-Tamao oxidation, allows for the conversion of a C-Si bond to a C-O bond. libretexts.org Research has demonstrated that arylhydrosilanes can be effectively oxidized to phenols under mild, fluoride-free conditions. organic-chemistry.orgacs.org

The reactivity of the aryl silane (B1218182) is influenced by the electronic nature of the substituents on the aromatic ring. Electron-deficient arenes may undergo direct oxidation, while electron-rich systems often benefit from activation. acs.org This activation can be achieved by converting the arylhydrosilane to an arylmethoxysilane, a reaction that can be catalyzed by transition metals. organic-chemistry.orgacs.org The resulting arylmethoxysilanes exhibit enhanced reactivity, facilitating a more rapid formation of the phenol. organic-chemistry.org A mechanistic understanding of this oxidation process involves the formation of a pentavalent peroxide ate complex, which precedes the rate-limiting aryl migration step. nih.govresearchgate.net

From Cyclohexanones

An alternative strategy for phenol synthesis involves the dehydrogenation of cyclohexanone (B45756) derivatives. nih.gov This method is particularly appealing as substituted cyclohexanones can be readily prepared through various established reactions. nih.gov The conversion of a cyclohexanone to a phenol is an oxidative process that can be catalyzed by palladium complexes. nih.govrsc.org The reaction proceeds through the sequential dehydrogenation of two saturated carbon-carbon bonds within the six-membered ring, utilizing molecular oxygen as the hydrogen acceptor. nih.gov The mechanism is thought to involve the formation of a cyclohexenone intermediate, which is then further dehydrogenated to the corresponding phenol. nih.govnih.gov While traditional methods for this transformation often required harsh conditions or stoichiometric reagents, recent advancements have led to the development of palladium(II) catalyst systems that operate under milder conditions. nih.govrsc.orggoogle.com

Strategies for Construction of the Ethynylcyclopropyl Moiety

The ethynylcyclopropyl group is a key structural feature of the target molecule. Its construction requires a two-step approach: the formation of the cyclopropane (B1198618) ring followed by the introduction of the terminal alkyne.

Cyclopropanation Reactions for Ring Formation

The Simmons-Smith reaction is a widely recognized and utilized method for the stereospecific conversion of alkenes to cyclopropanes. organicreactions.orgtcichemicals.com This reaction typically employs a zinc-copper couple and diiodomethane (B129776) to generate a zinc carbenoid, which then reacts with an alkene. organicreactions.orgtcichemicals.com A significant advantage of the Simmons-Smith reaction is its tolerance of a wide array of functional groups, including alkynes and ethers, making it suitable for complex molecule synthesis. tcichemicals.com The electrophilic nature of the carbenoid means that electron-rich alkenes generally react more readily. organicreactions.org Modifications of the classic Simmons-Smith reaction, such as the use of diethylzinc (B1219324) (Furukawa modification), have been developed to improve efficiency. tcichemicals.com Beyond zinc-based reagents, other transition metals like cobalt and gold have been explored to catalyze cyclopropanation reactions, offering alternative reactivity and substrate scope. purdue.edursc.org

Ethynylation Procedures for Terminal Alkyne Incorporation

The introduction of the ethynyl (B1212043) group onto the cyclopropane ring is a crucial step. Ethynylation can be achieved through various methods, often involving the reaction of a suitable electrophile with an acetylide anion. google.com For instance, a cyclopropyl ketone can be reacted with an ethynylating agent. Alternatively, a retro-ethynylation of a cyclopropylpropynol derivative can yield the desired terminal alkyne. epo.org Sonogashira coupling or other alkyne insertion reactions can also be employed to attach the ethynyl group, though the steric bulk of the cyclopropane ring may require the use of mild reaction conditions. vulcanchem.com

Catalytic Methods in the Synthesis of this compound Analogs

The synthesis of analogs of this compound often relies on catalytic methods to achieve high efficiency and functional group tolerance. Copper and palladium catalysts are particularly prominent in this regard.

Copper-Catalyzed Methodologies

Copper catalysis has a long history in the synthesis of phenols and their derivatives, most notably in the Ullmann reaction for forming diaryl ethers. nih.gov More recently, copper-catalyzed methods for the direct hydroxylation of aryl halides and other precursors have been developed. beilstein-journals.orgnih.gov These reactions can proceed under relatively mild conditions and often utilize readily available and inexpensive copper salts. nih.govrsc.org The choice of ligand is crucial for the success of these transformations, with various N,O-bidentate ligands, such as amino acids and their derivatives, proving effective. beilstein-journals.org Copper-catalyzed reactions have also been applied to the C-H amination of phenol derivatives, demonstrating the versatility of this metal in functionalizing phenolic compounds. acs.org

Table 1: Examples of Copper-Catalyzed Reactions in Phenol Synthesis

| Reaction Type | Catalyst System | Substrate | Product | Key Features | Reference(s) |

|---|---|---|---|---|---|

| Hydroxylation of Aryl Halides | CuI / Ligand | Aryl Iodide/Bromide | Phenol | Can be performed in water; ligand choice is critical. | beilstein-journals.org |

| Hydroxylation of Diaryliodoniums | Copper Catalyst | Diaryliodonium Salt | Phenol | Mild conditions, no strong base required. | rsc.org |

| O-Arylation of Phenols | CuI / Picolinic Acid | Phenol & Aryl Halide | Diaryl Ether | Tolerates a variety of functional groups. | nih.gov |

Palladium-Catalyzed Reaction Systems

Palladium catalysis is a cornerstone of modern organic synthesis, and it plays a significant role in the preparation of phenol analogs. researchgate.net Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have been adapted for the synthesis of protected phenols from aryl halides. berkeley.edu Furthermore, palladium catalysts are highly effective in the aerobic dehydrogenation of cyclohexanones to phenols, as previously discussed. nih.govnih.gov These reactions often exhibit high yields and broad substrate scope. beilstein-journals.org Palladium-catalyzed reductive coupling of phenols with amines has also been reported, showcasing the diverse reactivity of palladium in transforming phenolic compounds. nih.govrsc.org

Table 2: Overview of Palladium-Catalyzed Reactions for Phenol Analog Synthesis

| Reaction Type | Catalyst System | Substrate | Product | Key Features | Reference(s) |

|---|---|---|---|---|---|

| Hydroxylation of Aryl Halides | Pd2dba3 / Ligand | Aryl Bromide/Chloride | Phenol | High yields for a wide range of aryl halides. | beilstein-journals.org |

| Aerobic Dehydrogenation | Pd(TFA)2 / Ligand | Substituted Cyclohexanone | Substituted Phenol | Utilizes O2 as the oxidant; water as byproduct. | nih.gov |

| Reductive Coupling | Pd/C | Phenol & Amine | Cyclohexylamine | Uses sodium formate (B1220265) as a hydrogen donor. | nih.govrsc.org |

Other Transition Metal-Mediated Synthetic Transformations

While direct syntheses of this compound are not extensively documented, the formation of the substituted phenol moiety can be conceptualized through various transition metal-mediated transformations. These methods offer alternative routes to the core phenolic structure, which could then be further functionalized to introduce the ethynylcyclopropyl group.

Another strategy is the metal-mediated benzannulation reaction, which constructs the phenol ring from acyclic precursors. nih.gov For instance, a formal [2+2+1+1] cycloaddition catalyzed by a rhenium complex can assemble densely functionalized phenols from two different alkyne molecules and carbon monoxide. nih.gov Such a method offers a high degree of control over the substitution pattern on the resulting phenol.

Palladium-catalyzed coupling reactions using a "hydroxide surrogate" represent a milder alternative to traditional Ullmann-type couplings which often require harsh conditions. chemistryviews.org In this approach, a reagent like benzaldoxime (B1666162) is coupled with an aryl halide, followed by in situ cleavage to reveal the phenol. chemistryviews.org This method is notable for its tolerance of various functional groups that might be sensitive to the strongly basic conditions used in classical methods. chemistryviews.org

The following table summarizes some of these alternative transition metal-mediated routes to substituted phenols.

| Synthetic Strategy | Metal Catalyst (Example) | Description | Potential Application |

|---|---|---|---|

| C-H Hydroxylation | Palladium (Pd), Copper (Cu), Rhodium (Rh) | Direct conversion of an aryl C-H bond to a C-OH group, often requiring a directing group for regioselectivity. beilstein-journals.orgoregonstate.edu | Direct hydroxylation of a 1-ethynyl-1-phenylcyclopropane precursor. |

| Benzannulation | Rhenium (Re) | Construction of the phenol ring from acyclic components like alkynes and carbon monoxide via cycloaddition. nih.gov | De novo synthesis of the phenol ring with the cyclopropyl group installed as a substituent on one of the starting materials. |

| Hydroxide Surrogate Coupling | Palladium (Pd) | Coupling of an aryl halide with a hydroxide equivalent (e.g., benzaldoxime) under mild conditions to form the phenol. chemistryviews.org | Synthesis from 4-bromo-(1-ethynylcyclopropyl)benzene, compatible with the alkyne functionality. |

Protective Group Strategies for Phenolic Hydroxyls in Multi-step Synthesis

In the course of a multi-step synthesis involving a molecule like this compound, the phenolic hydroxyl group often requires protection. researchgate.net This is to prevent its acidic proton from interfering with subsequent reaction steps, such as those involving organometallic reagents, or to avoid its nucleophilic character causing unwanted side reactions. The choice of a suitable protecting group is critical and depends on its stability to various reaction conditions and the ease of its selective removal at a desired stage. uchicago.edu

Common protecting groups for phenols fall into categories such as ethers, silyl (B83357) ethers, and esters. researchgate.netscirp.org Methyl and benzyl (B1604629) ethers are robust but often require harsh conditions for cleavage (e.g., BBr₃ or BCl₃), which can be incompatible with sensitive functional groups. diva-portal.org

A particularly relevant protecting group for syntheses involving complex phenolic compounds is the cyclopropylmethyl (cPrMe) ether. diva-portal.orgnih.gov This group is introduced via Williamson ether synthesis using cyclopropylmethyl bromide and a base like potassium carbonate. nih.gov The cPrMe group demonstrates stability across a wide range of reaction conditions but can be readily cleaved under various acidic conditions, offering more flexibility for deprotection compared to traditional methyl ethers. diva-portal.orgnih.gov

Silyl ethers, such as trimethylsilyl (B98337) (TMS), triethylsilyl (TES), and tert-butyldimethylsilyl (TBDMS), are also widely used. uchicago.edu They vary in steric bulk and stability, allowing for tailored protection strategies. For example, TMS ethers are easily cleaved during aqueous workup, while the bulkier TBDMS group is stable to a broader range of non-acidic reagents. uchicago.edu

The table below outlines key characteristics of common phenolic protecting groups.

| Protecting Group | Abbreviation | Introduction Conditions | Cleavage Conditions | Key Features |

|---|---|---|---|---|

| Cyclopropylmethyl | cPrMe | cPrMe-Br, K₂CO₃, DMF nih.gov | Acidic conditions (e.g., HCl, BBr₃, BCl₃/TBAI) diva-portal.orgnih.gov | Stable to many conditions; offers versatile deprotection options compared to methyl ethers. diva-portal.org |

| Benzyl | Bn | Bn-Br, K₂CO₃ scirp.org | H₂, Pd/C (Hydrogenolysis); HBr, BCl₃ scirp.org | Robust; cleavage via hydrogenolysis is mild and selective. |

| tert-Butyldimethylsilyl | TBDMS | TBDMS-Cl, Imidazole | F⁻ sources (e.g., TBAF); acidic conditions (e.g., AcOH) | Good stability to chromatography and many reaction conditions; common in multi-step synthesis. |

| Triisopropylsilyl | TIPS | TIPS-Cl, Imidazole | F⁻ sources (e.g., TBAF); acidic conditions scirp.org | Very bulky, providing high stability. scirp.org |

Stereoselective Synthesis Considerations for Related Cyclopropyl-Containing Compounds

While this compound itself does not possess a stereogenic center on the cyclopropane ring, the synthesis of related, substituted cyclopropyl compounds often requires careful control of stereochemistry. nih.gov The development of stereoselective methods for cyclopropanation is a significant area of organic synthesis, driven by the prevalence of the cyclopropane motif in pharmacologically active molecules. nih.gov General strategies can be categorized into diastereoselective and enantioselective approaches.

Diastereoselective cyclopropanations often rely on the influence of a pre-existing chiral center in the substrate, such as in an allylic alcohol. The Simmons-Smith cyclopropanation, which uses an organozinc carbenoid (IZnCH₂I), can proceed with high diastereoselectivity when directed by a nearby hydroxyl group. nih.gov Modifications of this reaction, using reagents like Et₂Zn/CH₂I₂, can enhance reactivity and selectivity. nih.gov

Michael Initiated Ring Closure (MIRC) reactions provide another powerful route to cyclopropanes. researchgate.net This strategy involves the conjugate addition of a nucleophile to an activated alkene, followed by an intramolecular cyclization. By using a chiral nucleophile or a chiral Michael acceptor, stereocontrol can be achieved. cas.cn

For enantioselective synthesis, where a specific enantiomer is formed from a prochiral starting material, chiral catalysts are employed. Transition metal-catalyzed decomposition of diazo compounds is a prominent method. researchgate.net Catalysts based on rhodium, copper, and palladium, bearing chiral ligands, can mediate the transfer of a carbene from a diazoalkane to an alkene with high enantioselectivity. More recently, biocatalysis using engineered enzymes has emerged as a sustainable alternative for stereoselective carbene transfer reactions, achieving excellent enantiomeric and diastereomeric excess for the synthesis of functionalized cyclopropanes. utdallas.edu

The following table summarizes key approaches to stereoselective cyclopropanation.

| Method | Typical Reagents | Stereochemical Control | Key Characteristics |

|---|---|---|---|

| Directed Simmons-Smith Reaction | Et₂Zn, CH₂I₂ | Diastereoselective (Substrate-controlled) nih.gov | A nearby hydroxyl group on the alkene directs the carbenoid addition to one face of the double bond. nih.gov |

| Catalytic Asymmetric Cyclopropanation | Diazoacetate, Chiral Rh(II) or Cu(I) catalyst | Enantioselective (Catalyst-controlled) researchgate.net | A chiral catalyst creates a chiral environment for the carbene transfer, favoring one enantiomer. researchgate.net |

| Michael Initiated Ring Closure (MIRC) | Michael donor, Michael acceptor, Base | Diastereoselective or Enantioselective researchgate.netcas.cn | Stereocontrol can be induced by chiral auxiliaries, substrates, or phase-transfer catalysts. |

| Biocatalytic Cyclopropanation | Diazo reagent, Engineered hemoprotein | Enantioselective (Enzyme-controlled) utdallas.edu | Offers high stereoselectivity under mild, environmentally friendly conditions. utdallas.edu |

Chemical Reactivity and Transformation Studies of 4 1 Ethynylcyclopropyl Phenol

Reactions Involving the Phenolic Hydroxyl Group

Esterification Reactions:While phenols are generally known to undergo esterification, specific examples and conditions for the esterification of 4-(1-Ethynylcyclopropyl)phenol were not found.

Further research and publication in peer-reviewed journals are required to elucidate the specific chemical behaviors of this compound.

Etherification Processes

The phenolic hydroxyl group of this compound is a key site for chemical modification, particularly through etherification reactions. These reactions involve the conversion of the hydroxyl group (-OH) into an ether linkage (-OR), which can alter the molecule's physical and chemical properties. Standard etherification methods, such as the Williamson ether synthesis, can be employed. This typically involves deprotonation of the phenol (B47542) with a base to form the more nucleophilic phenoxide ion, followed by reaction with an alkyl halide. libretexts.orgchemguide.co.uk

Palladium-catalyzed allylic etherification represents a more modern and versatile approach. frontiersin.org For instance, the reaction of phenols with vinyl ethylene (B1197577) carbonate in the presence of a palladium catalyst, such as PdCl2(dppf), can yield allylic aryl ethers. frontiersin.org This method is valued for its mild reaction conditions and high regioselectivity. frontiersin.org Another approach involves the use of alkyl carboxylates as etherifying agents in the presence of a carboxylic acid salt. google.com This process can be particularly useful for the selective monoetherification of phenolic compounds, even those with multiple hydroxyl groups. google.com

The choice of etherification agent and reaction conditions can be tailored to introduce a wide variety of alkyl or aryl groups, allowing for the synthesis of a diverse library of this compound ethers. These derivatives are valuable for structure-activity relationship studies in various applications.

| Reaction Type | Reagents | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Williamson Ether Synthesis | Alkyl halide, Base (e.g., NaOH) | - | Alkyl aryl ether | libretexts.orgchemguide.co.uk |

| Palladium-Catalyzed Allylic Etherification | Vinyl ethylene carbonate | PdCl2(dppf) | Allylic aryl ether | frontiersin.org |

| Carboxylate-Mediated Etherification | Alkyl carboxylate | Carboxylic acid salt | Alkyl aryl ether | google.com |

Reactivity of the Phenoxide Ion

The formation of the phenoxide ion from this compound significantly enhances the reactivity of the aromatic ring towards electrophilic substitution. The negatively charged oxygen atom increases the electron density of the benzene (B151609) ring, making it more susceptible to attack by electrophiles. byjus.comsavemyexams.com This heightened reactivity is a cornerstone of phenol chemistry. byjus.commlsu.ac.in

The phenoxide ion is a more potent nucleophile than the parent phenol. libretexts.orgchemguide.co.uk This increased nucleophilicity is exploited in reactions like the Williamson ether synthesis, where the phenoxide readily displaces a halide from an alkyl halide to form an ether. libretexts.orgchemguide.co.uk Similarly, in the synthesis of esters, the phenoxide ion reacts more rapidly with acyl chlorides or acid anhydrides than the neutral phenol. libretexts.orgchemguide.co.uk For example, the reaction with benzoyl chloride to form phenyl benzoate (B1203000) is significantly faster when the phenol is first converted to its sodium salt. libretexts.org

The electron-donating nature of the phenoxide group also directs incoming electrophiles to the ortho and para positions of the benzene ring. byjus.com This is evident in classic electrophilic aromatic substitution reactions such as halogenation and nitration. byjus.comsavemyexams.commlsu.ac.in For instance, the reaction of phenol with bromine water leads to the formation of 2,4,6-tribromophenol. mlsu.ac.in The strong activating effect of the phenoxide can lead to polysubstitution unless the reaction conditions are carefully controlled. mlsu.ac.in

In the context of this compound, the phenoxide's reactivity can be harnessed to introduce additional functional groups onto the aromatic ring, further expanding the molecular diversity of its derivatives.

Transformations of the Ethynyl (B1212043) Group

Hydrogenation Studies (Catalytic and Non-catalytic)

The ethynyl group of this compound is susceptible to hydrogenation, a reaction that involves the addition of hydrogen across the triple bond. This transformation can be achieved through both catalytic and non-catalytic methods, leading to the corresponding alkene or alkane.

Catalytic hydrogenation is a widely used method for the reduction of alkynes. iitm.ac.in Typically, this involves the use of a metal catalyst such as palladium, platinum, or nickel. iitm.ac.intestbook.com The reaction of phenol with hydrogen in the presence of a Raney nickel catalyst at elevated temperatures (e.g., 433K) can lead to the reduction of the aromatic ring to a cyclohexanol. testbook.com While this demonstrates the general principle of catalytic hydrogenation of phenols, specific conditions would be required to selectively hydrogenate the ethynyl group of this compound without affecting the aromatic ring. The choice of catalyst and reaction conditions is crucial for achieving selectivity. For instance, palladium on alumina (B75360) (Pd/Al2O3) has been used for the trans-selective hydrogenation of phenol derivatives to cyclohexanols. nih.gov The mechanism often involves the partial hydrogenation to a cyclohexanone (B45756) intermediate. nih.gov

Non-catalytic hydrogenation methods are less common but can offer alternative pathways. These might involve the use of diimide (N2H2), which can be generated in situ from reagents like hydrazine (B178648) and an oxidizing agent.

Cycloaddition Reactions (e.g., Diels-Alder, "Click" Chemistry)

The ethynyl group of this compound can participate in various cycloaddition reactions, providing a powerful tool for the construction of more complex molecular architectures.

The Diels-Alder reaction , a [4+2] cycloaddition, typically involves a conjugated diene and a dienophile (an alkene or alkyne). psiberg.comwikipedia.org In this context, the ethynyl group of this compound can act as a dienophile, reacting with a suitable diene to form a six-membered ring. escholarship.orglibretexts.org The reactivity of the dienophile is often enhanced by the presence of electron-withdrawing groups. libretexts.orglibretexts.org The reaction is highly stereospecific, and the geometry of the dienophile is retained in the product. libretexts.org Cobalt-catalyzed Diels-Alder reactions have been used to synthesize cyclopropyl-substituted arenes, demonstrating that the cyclopropyl (B3062369) group can remain intact during the cycloaddition process. researchgate.net

"Click" chemistry , a term coined by K. Barry Sharpless, refers to a set of powerful, reliable, and selective reactions. tcichemicals.com The most prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a 1,4-disubstituted 1,2,3-triazole. medchemexpress.combroadpharm.comlumiprobe.commdpi.com The ethynyl group of this compound is an ideal substrate for this reaction, allowing for its conjugation with a wide range of azide-containing molecules. medchemexpress.com This reaction is known for its high efficiency, mild reaction conditions, and tolerance of a wide variety of functional groups. tcichemicals.combroadpharm.com

| Reaction Type | Reactant | Key Features | Product | Reference |

|---|---|---|---|---|

| Diels-Alder Reaction | Conjugated diene | [4+2] cycloaddition, forms a six-membered ring, stereospecific. | Substituted cyclohexene (B86901) derivative | psiberg.comwikipedia.org |

| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry) | Azide | Forms a 1,4-disubstituted 1,2,3-triazole, highly efficient, mild conditions. | Triazole derivative | medchemexpress.combroadpharm.commdpi.com |

Metal-Catalyzed Coupling Reactions (e.g., Sonogashira)

The terminal alkyne functionality of this compound makes it a valuable substrate for metal-catalyzed cross-coupling reactions, most notably the Sonogashira coupling . This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. nih.govresearchgate.netwikidoc.orgrsc.org

The Sonogashira coupling is a powerful and versatile method for the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms. researchgate.netrsc.org It is widely used in the synthesis of natural products, pharmaceuticals, and advanced materials. nih.govrsc.org The reaction typically proceeds under mild conditions and tolerates a wide range of functional groups. researchgate.netwikidoc.org The standard catalytic system involves a palladium(0) source, such as tetrakis(triphenylphosphine)palladium(0), and a copper(I) salt, like copper(I) iodide, in the presence of a base, often an amine. researchgate.netwikidoc.org

In the context of this compound, the Sonogashira coupling can be used to attach various aryl or vinyl substituents to the ethynyl group, leading to the formation of internal alkynes with extended conjugation. This allows for the synthesis of a diverse array of derivatives with potentially interesting electronic and photophysical properties.

Reactivity of the Cyclopropyl Ring

The cyclopropyl ring in this compound is a strained three-membered ring that can undergo ring-opening reactions under certain conditions. This reactivity provides another avenue for the chemical transformation of the molecule.

The ring-opening of cyclopropanes can be promoted by various reagents and conditions, including acids, bases, and transition metals. uoguelph.ca For instance, donor-acceptor cyclopropanes, where the cyclopropyl ring is substituted with both an electron-donating and an electron-withdrawing group, can undergo ring-opening. rsc.org In the case of 2-(p-siloxyaryl)cyclopropane-1,1-dicarboxylates, fluoride-induced desilylation generates a phenolate (B1203915) anion, which facilitates the ring-opening of the cyclopropane (B1198618) to form a p-quinone methide intermediate. rsc.org This intermediate can then react with nucleophiles. rsc.org

Transition metal catalysts, such as nickel complexes, can also promote the ring-opening of cyclopropyl ketones. chemrxiv.org The mechanism can involve oxidative addition of the cyclopropyl ketone to the metal center, forming a metallacyclic intermediate. chemrxiv.org The reactivity of the cyclopropyl ring is influenced by the substituents attached to it. The presence of the ethynyl and phenol groups in this compound will undoubtedly influence the conditions required for and the outcome of any ring-opening reactions.

Ring-Opening Reactions

The cyclopropane ring in this compound is a strained three-membered ring, making it susceptible to ring-opening reactions, which can be initiated by various reagents and conditions. These reactions are often driven by the release of ring strain.

Acid-catalyzed ring-opening is a plausible pathway. beilstein-journals.org In the presence of an acid, the cyclopropane ring can be protonated, leading to a carbocation intermediate. This intermediate can then be attacked by a nucleophile, resulting in a variety of ring-opened products. The specific outcome would depend on the nature of the nucleophile and the reaction conditions. For instance, reaction with alcohols in the presence of an acid catalyst could lead to the formation of alkoxy-substituted products. beilstein-journals.org

Transition metal-catalyzed reactions also offer a route to ring-opening. db-thueringen.de Metals like iron can mediate the opening of the cyclopropane ring, potentially leading to the formation of diene-type complexes or other rearranged products. db-thueringen.de The presence of the ethynyl and phenol groups could influence the coordination of the metal and the subsequent reaction pathway.

Rearrangement Pathways

The structure of this compound is prone to various rearrangement reactions, particularly those involving the strained cyclopropyl ring and the adjacent ethynyl group. Gold-catalyzed rearrangements have been observed for substrates containing 1-alkenyl-2-alkynylcyclopropane moieties, suggesting that similar pathways could be accessible for the ethynylcyclopropylphenol derivative. nih.gov

Under thermal or acidic conditions, rearrangement of the cyclopropylmethyl system can occur. If a positive charge develops on the carbon adjacent to the cyclopropane ring, a cascade of rearrangements can be initiated, leading to thermodynamically more stable products. The specific products would be influenced by the substitution pattern and the reaction conditions.

Oxidation Reactions of the Phenol Moiety

The phenol group in this compound is susceptible to oxidation, which can lead to the formation of various products, including quinone derivatives. libretexts.org The hydroxyl group activates the aromatic ring, making it more prone to oxidation compared to unsubstituted benzene. jove.comsavemyexams.com

Formation of Quinone Derivatives

Oxidation of phenols can yield quinones, which are cyclohexadienediones. libretexts.org For p-substituted phenols like this compound, oxidation would likely lead to the formation of a p-benzoquinone derivative. This transformation can be achieved using various oxidizing agents, such as chromic acid or hypervalent iodine reagents. libretexts.orgnih.gov The reaction proceeds through the loss of two electrons and two protons from the phenol. jove.com

The redox properties of quinones make them an interesting class of compounds with potential applications in various fields. libretexts.org

| Oxidizing Agent | Potential Product | Reaction Type |

| Chromic Acid | p-Benzoquinone derivative | Oxidation |

| Hypervalent Iodine Reagents | p-Quinone derivative | Oxidative Dearomatization nih.gov |

Enzymatic Oxidation Pathways of Substituted Phenols

Enzymes, such as tyrosinase and laccase, are known to catalyze the oxidation of phenols. nih.govtandfonline.com Tyrosinase, a copper-containing enzyme, can oxidize 4-substituted phenols to their corresponding o-quinones. nih.govresearchgate.net This enzymatic oxidation is a key process in melanin (B1238610) biosynthesis and the browning of fruits and vegetables. nih.gov Laccases, another class of copper-containing enzymes, can also oxidize a wide range of phenolic compounds.

Vanillyl-alcohol oxidase is another enzyme that shows activity with a range of 4-alkylphenols, converting them into various products through the formation of a p-quinone methide intermediate. asm.org The specific products formed depend on the structure of the alkyl side chain. asm.org It is plausible that this compound could be a substrate for such enzymes, leading to a variety of oxidized and potentially rearranged products.

| Enzyme | Typical Substrates | Potential Transformation of this compound |

| Tyrosinase | 4-substituted phenols, catechols nih.gov | Oxidation to an o-quinone derivative nih.govresearchgate.net |

| Laccase | Phenolic compounds | Oxidation of the phenol moiety |

| Vanillyl-alcohol oxidase | 4-alkylphenols asm.org | Formation of a quinone methide intermediate, leading to various products asm.org |

Abiotic Degradation Mechanisms

In the environment, phenolic compounds can undergo abiotic degradation through various processes, including photodegradation and reaction with reactive oxygen species. nih.govnih.gov The presence of sunlight can initiate photochemical reactions, leading to the breakdown of the phenolic ring. The rate and products of photodegradation are influenced by factors such as pH, the presence of other substances in the environment, and the specific structure of the phenol.

Advanced oxidation processes, which involve the generation of highly reactive species like hydroxyl radicals, are also effective in degrading phenolic compounds. These processes can lead to the complete mineralization of the organic compound to carbon dioxide and water. The complex structure of this compound, with its multiple reactive sites, suggests that it would be susceptible to these abiotic degradation pathways.

Spectroscopic and Computational Investigations of 4 1 Ethynylcyclopropyl Phenol

Advanced Structural Elucidation Techniques (e.g., Nuclear Magnetic Resonance, High-Performance Liquid Chromatography, Mass Spectrometry)

The definitive structure and purity of 4-(1-Ethynylcyclopropyl)phenol are established using a combination of powerful analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for determining the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR would provide critical data for structural confirmation.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment. libretexts.org The phenolic hydroxyl (-OH) proton typically appears as a broad singlet, with a chemical shift that can vary (3-8 ppm) depending on the solvent and concentration. libretexts.org The aromatic protons on the para-substituted ring are expected to form a characteristic AA'BB' system, appearing as two doublets in the aromatic region (approximately 6.8-7.2 ppm). libretexts.orgopenstax.org The ethynyl (B1212043) proton (-C≡C-H) would resonate as a sharp singlet in the range of 2.0-3.0 ppm. The four protons of the cyclopropyl (B3062369) ring are diastereotopic and would present as complex multiplets in the aliphatic region (approximately 0.8-1.5 ppm). bhu.ac.in

¹³C NMR: The carbon NMR spectrum provides direct information about the carbon skeleton. bhu.ac.in Key signals would include those for the two sp-hybridized carbons of the ethynyl group (approx. 70-85 ppm), the quaternary sp³ carbon of the cyclopropyl ring attached to the phenyl group, and the two sp³ methylene (B1212753) (-CH₂) carbons of the cyclopropyl ring at high field (low ppm values). The aromatic carbons would appear in the 115-155 ppm range, with the carbon atom bonded to the hydroxyl group being the most deshielded. bhu.ac.in

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Group | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

| Phenolic | -OH | 3.0 - 8.0 | broad singlet |

| Aromatic | Ar-H (ortho to OH) | ~6.8 | doublet |

| Aromatic | Ar-H (meta to OH) | ~7.2 | doublet |

| Ethynyl | -C≡C-H | 2.0 - 3.0 | singlet |

| Cyclopropyl | -CH ₂- | 0.8 - 1.5 | multiplet |

| Aromatic | C -OH | 150 - 155 | singlet |

| Aromatic | C -H | 115 - 130 | doublet |

| Aromatic | C -C(C≡CH)C₂H₄ | ~135 | singlet |

| Ethynyl | C ≡CH | 70 - 85 | doublet |

| Ethynyl | -C ≡CH | 70 - 85 | singlet |

| Cyclopropyl | C (Ar)(C≡CH) | 15 - 25 | singlet |

| Cyclopropyl | -C H₂- | 10 - 20 | triplet |

High-Performance Liquid Chromatography (HPLC)

HPLC is an essential technique for verifying the purity of synthesized compounds and for monitoring reaction progress. For a substituted phenol (B47542) like this compound, a reversed-phase HPLC method would be most suitable. tandfonline.commdpi.comresearchgate.net This typically involves a C18 stationary phase column and a mobile phase gradient of water and an organic solvent, such as acetonitrile (B52724) or methanol. mdpi.com Detection is commonly performed using a UV detector, as the phenol chromophore exhibits strong absorbance around 280 nm. theseus.fi This method allows for the separation of the target compound from any starting materials, byproducts, or impurities, ensuring a high degree of purity for subsequent studies.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation patterns.

Molecular Ion Peak: High-resolution mass spectrometry (HRMS) would confirm the molecular formula of this compound as C₁₁H₁₀O, with a calculated monoisotopic mass of 158.07317 Da. uni.lu

Fragmentation Pattern: In electron ionization mass spectrometry (EI-MS), phenols typically exhibit a strong molecular ion peak. libretexts.orgdocbrown.info Characteristic fragmentation for this compound would likely involve the loss of small, stable molecules or radicals. Common fragmentation pathways for phenols include the loss of a CO molecule (M-28) or a formyl radical (HCO·, M-29). libretexts.org Other expected fragmentations would arise from the cleavage of the cyclopropyl and ethynyl substituents.

Predicted Collision Cross Section (CCS): Computational methods can predict the collision cross section, a value related to the ion's shape and size in the gas phase. This data can be useful for identification in ion mobility-mass spectrometry techniques. uni.lu

Predicted Collision Cross Section (CCS) Data for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 159.08045 | 135.3 |

| [M+Na]⁺ | 181.06239 | 149.4 |

| [M-H]⁻ | 157.06589 | 137.2 |

Data sourced from PubChem. uni.lu

Quantum Mechanical Calculations and Molecular Modeling Studies

Quantum mechanical calculations provide deep insights into the molecular properties that govern the structure, stability, and reactivity of this compound. scirp.orgnih.gov

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. benthamopen.com For this compound, DFT calculations could be used to:

Analyze Molecular Orbitals: Determine the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a key indicator of chemical reactivity and electronic transitions. bohrium.com

Map Electrostatic Potential: Generate a Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution across the molecule. This map would highlight the electron-rich regions (the phenolic oxygen and the π-systems of the aromatic ring and ethynyl group) and electron-deficient regions (the phenolic and ethynyl protons), predicting sites for electrophilic and nucleophilic attack. d-nb.info

Natural Bond Orbital (NBO) Analysis: NBO analysis can be employed to understand delocalization of electron density and the nature of bonding within the molecule, including the interactions between the phenyl ring and its substituents. benthamopen.com

While the phenyl ring and the strained cyclopropyl ring are relatively rigid structures, the molecule possesses conformational flexibility primarily through the rotation around the single bond connecting the cyclopropyl group to the phenyl ring. acs.orglibretexts.orgdalalinstitute.com Conformational analysis studies, using computational methods, would aim to identify the most stable, low-energy conformation. fiveable.mechemistrysteps.com This involves calculating the potential energy surface as a function of the dihedral angle between the plane of the phenyl ring and the cyclopropane (B1198618) ring to locate the global energy minimum, which represents the most probable conformation of the molecule in the ground state.

Computational chemistry can model potential chemical reactions and provide quantitative data on their feasibility. researchgate.net For this compound, this could involve studying:

Electrophilic Aromatic Substitution: Modeling the reaction pathway for substitutions on the phenol ring, which is activated by the hydroxyl group.

Reactions of the Ethynyl Group: Investigating the energetics of reactions such as cyclotrimerization, hydration, or click chemistry involving the terminal alkyne. alfa-chemistry.com

By calculating the energies of reactants, products, and, crucially, the transition states that connect them, chemists can determine the activation energy for a given reaction pathway. researchgate.net This information is invaluable for predicting reaction outcomes, understanding mechanisms, and designing new synthetic routes.

Spectroscopic Characterization of Reaction Intermediates and Products

When this compound undergoes chemical transformation, spectroscopy is vital for identifying the products and any observable reaction intermediates. cdnsciencepub.comoptica.org

For example, in a reaction involving the ethynyl group, such as a Sonogashira coupling or a hydration reaction, the progress can be monitored using:

Infrared (IR) Spectroscopy: The disappearance of the characteristic sharp C≡C-H stretch (around 3300 cm⁻¹) and the C≡C stretch (around 2100 cm⁻¹) would indicate consumption of the starting material.

NMR Spectroscopy: The loss of the signal for the acetylenic proton in the ¹H NMR spectrum and the appearance of new signals corresponding to the formed product would confirm the transformation. researchgate.net

Characterizing short-lived, unstable reaction intermediates is more challenging and often requires specialized techniques. researchgate.net For instance, if a reaction proceeds through a dienone intermediate, as is sometimes observed in phenol brominations, low-temperature NMR or time-resolved spectroscopy might be necessary to detect its fleeting existence. cdnsciencepub.com Similarly, advanced mass spectrometry techniques can be used to trap and analyze transient species, providing direct evidence for proposed reaction mechanisms. researchgate.net

Mechanistic Investigations of Chemical Reactions Involving 4 1 Ethynylcyclopropyl Phenol

Radical Mechanisms in Phenol (B47542) Transformations

Phenolic compounds can undergo transformations through radical-mediated pathways, typically initiated by the abstraction of the hydrogen atom from the hydroxyl group to form a phenoxyl radical. acs.org This process can occur via a direct hydrogen atom transfer (HAT) or through a stepwise process of electron transfer followed by proton transfer (ET/PT). acs.org

The introduction of a cyclopropyl (B3062369) group into an aromatic compound results in a lower oxidation potential. unl.pt This suggests that for 4-(1-ethynylcyclopropyl)phenol, a radical mechanism involving an initial single electron transfer (SET) from the phenol to an oxidizing species may be favored over direct hydrogen atom abstraction. unl.pt The use of arylcyclopropanes as mechanistic probes is a widely used method to differentiate between hydrogen abstraction and electron transfer mechanisms. unl.pt The formation of phenoxy radicals can also be achieved via electrochemical methods, such as anode oxidation. researchgate.net

Once formed, the phenoxyl radical of this compound is stabilized by resonance, with the unpaired electron delocalized over the aromatic ring. This radical can then participate in various reactions, including coupling with other radicals or radical transfer processes. tandfonline.com For instance, in peroxidase-catalyzed polymerizations, the initiation step involves the formation of free radicals from monomeric phenols. tandfonline.com Radical aryl migration reactions, while complex, represent another class of transformations that can be initiated from radical species. rsc.org

The stability and subsequent reaction pathways of the radical are influenced by the nature of the substituents on the phenol ring. In the case of this compound, the electron-donating character of the cyclopropyl group can influence the stability of the phenoxyl radical intermediate. unl.pt

Electrophilic and Nucleophilic Reaction Pathways

The electronic properties of this compound dictate its reactivity towards electrophiles and nucleophiles.

Electrophilic Pathways The hydroxyl (-OH) group is a powerful activating group in electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions. doubtnut.comlibguides.com This is due to the delocalization of a lone pair of electrons from the oxygen atom into the π-system of the benzene (B151609) ring, which increases the electron density at these positions. doubtnut.com Since the para position of this compound is already substituted, electrophilic attack is expected to occur predominantly at the ortho positions (C2 and C6).

The cyclopropyl group is also known to be an electron-donating group, which further enhances the nucleophilicity of the aromatic ring and its reactivity in electrophilic substitutions. unl.pt Common electrophilic substitution reactions for phenols include nitration, halogenation, and Friedel-Crafts type reactions. libretexts.orgsavemyexams.com For example, the reaction of phenols with dilute nitric acid yields a mixture of ortho- and para-nitrophenols. savemyexams.com Similarly, bromination with bromine water readily produces polybrominated products. savemyexams.com Carbon dioxide, a weak electrophile, can react with the highly activated phenolate (B1203915) ring in the Kolbe-Schmidt reaction, typically favoring ortho substitution. libretexts.org

Nucleophilic Pathways Direct nucleophilic substitution of the phenolic hydroxyl group is generally not a feasible reaction pathway. libguides.com However, the phenol can be deprotonated by a base to form a phenoxide anion. This anion is a potent nucleophile and can participate in SN2 reactions, such as in the Williamson ether synthesis to form aryl ethers. libguides.com

Nucleophilic aromatic substitution (SNAr) on the ring itself is also possible but typically requires the presence of strong electron-withdrawing groups (like a nitro group) at the ortho or para positions to stabilize the negatively charged intermediate (a Meisenheimer complex). chemistrysteps.comlibretexts.org Given that the 1-ethynylcyclopropyl group is electron-donating, this compound is not expected to be a good substrate for SNAr reactions unless other strongly deactivating groups are present on the ring.

Enzyme-Catalyzed Reaction Mechanisms for Substituted Phenols

Enzymes are highly efficient and selective catalysts for a wide range of chemical transformations, including those involving substituted phenols. nih.govresearchgate.net Understanding the mechanisms of these enzyme-catalyzed reactions is fundamental to biochemistry and biotechnology. nih.gov

One important class of enzymatic reactions is the hydroxylation of phenols, often catalyzed by flavin-dependent monooxygenases. nih.gov Computational studies using Quantum Mechanics/Molecular Mechanics (QM/MM) methods on enzymes like p-hydroxybenzoate hydroxylase (PHBH) have elucidated a probable mechanism. nih.gov The proposed mechanism is an electrophilic aromatic substitution where the C4a-hydroperoxyflavin cofactor acts as the electrophile, attacking the activated aromatic ring of the phenol substrate. nih.gov The deprotonation of the phenol's hydroxyl group, often facilitated by a nearby amino acid residue like aspartate, activates the ring for the subsequent hydroxylation. nih.gov

Peroxidases, such as horseradish peroxidase (HRP), catalyze the polymerization of phenols using hydrogen peroxide as an oxidant. tandfonline.com This process proceeds through a radical mechanism involving three main steps:

Initiation: Formation of phenoxyl free radicals by the enzyme and H₂O₂. tandfonline.com

Radical-radical coupling: The phenoxyl radicals couple to form dimers and larger oligomers. tandfonline.com

Radical transfer: Propagation of the radical state. tandfonline.com

The reactivity of substituted phenols in enzyme-catalyzed reactions is highly dependent on the nature and position of the substituents. Electron-donating and electron-withdrawing groups can significantly affect the rate and outcome of the reaction. mdpi.com

| Substituent | Position | Gross Conversion (%) | Net Conversion (Enzymatic) (%) | Fold Enhancement (Enzymatic vs. Control) |

|---|---|---|---|---|

| None | - | 88 | 61 | ~3.3x |

| p-Methoxy | para | 75 | 62 | ~5.8x |

| m-Methyl | meta | 19 | 19 | 3.2x |

| m-Methoxy | meta | - | - | 1.9x |

| m-Chloro | meta | - | - | 1.7x |

| o-Methoxy | ortho | 15 | 11 | ~2.5x |

Data derived from studies on the triethylsilylation of various substituted phenols catalyzed by a lipase. mdpi.com

Kinetic and Thermodynamic Aspects of Chemical Transformations

The kinetics and thermodynamics of chemical reactions provide crucial information about reaction rates, feasibility, and the underlying energy landscape. For phenolic compounds, these aspects are heavily influenced by the substituents on the aromatic ring.

The kinetics of radical reactions involving phenols are often studied by measuring the rate of hydrogen atom transfer to a stable radical like 2,2-diphenyl-1-picrylhydrazyl (DPPH•). psu.edunih.gov The reaction rate constant (k) for this process is sensitive to the electronic effects of the phenol's substituents. Electron-donating groups generally increase the reaction rate by weakening the O-H bond and stabilizing the resulting phenoxyl radical. mdpi.com The 1-ethynylcyclopropyl group at the para position, being electron-donating, would be expected to increase the rate of hydrogen atom abstraction from this compound compared to unsubstituted phenol. unl.pt

Thermodynamically, the key parameter for hydrogen atom abstraction is the O-H bond dissociation enthalpy (BDE). A lower BDE corresponds to a weaker bond, making hydrogen abstraction more favorable. There is often a linear free-energy relationship between the logarithm of the reaction rate constant and the BDE. psu.edu

| Phenolic Compound | Abbreviation | Pseudo-first-order rate constant (kobs) (x 10-4 s-1) | Half-life (t1/2) (min) |

|---|---|---|---|

| 2,6-Dimethoxyphenol | DMP | 7.85 | 14 |

| 4-Ethylphenol | 4EP | - | 16 |

| Guaiacyl acetone | GA | - | 18 |

| Acetosyringone | AS | - | 20 |

| 4-Ethylguaiacol | 4EG | - | 25 |

| 3-Methylcatechol | 3MC | - | 40 |

| Salicylic acid | SA | - | 45 |

| Syringaldehyde | SYR | - | 48 |

| Catechol | CAT | - | 75 |

| 4-Nitrocatechol | 4NC | 1.03 | 150 |

The data shows that phenols with electron-donating groups (e.g., methoxy (B1213986), ethyl) generally degrade faster (higher kobs, lower t1/2) via OH oxidation than those with electron-withdrawing groups (e.g., nitro, carboxyl). mdpi.com

Applications of 4 1 Ethynylcyclopropyl Phenol in Advanced Chemical Synthesis

Precursor in the Synthesis of Novel Organic Molecules

The chemical reactivity of 4-(1-ethynylcyclopropyl)phenol makes it a valuable precursor for a variety of novel organic molecules. The phenolic hydroxyl group can undergo O-alkylation and O-arylation to form ethers, or be transformed into esters. These reactions are fundamental in modifying the molecule's solubility, electronic properties, and potential for further functionalization. nih.gov The terminal alkyne is particularly useful, enabling participation in powerful carbon-carbon bond-forming reactions such as Sonogashira, Glaser, and click chemistry-type cycloadditions.

Furthermore, the phenol (B47542) moiety can direct electrophilic aromatic substitution to the positions ortho to the hydroxyl group, allowing for the introduction of various substituents onto the aromatic ring. rsc.org The Betti reaction, a three-component reaction involving a phenol, an aldehyde, and an amine, represents a pathway to generate complex aminomethylated phenol derivatives. nih.gov The combination of these reactive sites allows for a modular approach to synthesizing a diverse library of compounds from a single starting material.

Building Block for Complex Molecular Architectures

The rigid structure imparted by the aromatic ring and the linear ethynyl (B1212043) group, combined with the three-dimensional nature of the cyclopropyl (B3062369) ring, makes this compound an interesting component for constructing complex, shape-persistent molecular architectures. The terminal alkyne functionality is a key handle for its incorporation into larger systems through reactions like alkyne metathesis, which is a powerful tool for creating macrocycles and molecular cages.

The phenol group provides a site for connecting to other molecular fragments or for establishing specific intermolecular interactions, such as hydrogen bonding, which can guide the self-assembly of supramolecular structures. The strategic derivatization of the phenol can be used to build polycyclic phenols and other intricate frameworks. rsc.org The synthesis of complex chemotypes is often accelerated by using multicomponent reactions, where the phenolic nature of this compound can be exploited. nih.gov Such strategies are central to modern drug discovery and the creation of topologically rich molecules. nih.govnih.gov

Role in Material Science Precursor Development

Phenolic compounds have long been fundamental in material science, most notably as precursors to phenolic resins like Bakelite. scbt.comlibretexts.org The hydroxyl group of this compound can react with aldehydes, such as formaldehyde, to form polymers with high thermal stability and mechanical strength. The presence of the ethynylcyclopropyl group would introduce unique properties to the resulting polymer, potentially enhancing cross-linking capabilities or altering the material's thermal and mechanical characteristics.

Moreover, the terminal alkyne opens the door to its use in creating advanced materials like poly(phenylene ethynylene)s (PPEs) or other conjugated polymers. These materials are of great interest for their applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The cyclopropyl unit could influence the polymer's morphology and packing, thereby affecting its electronic properties. Phenolic compounds are also used to develop high-performance materials for the aerospace and automotive industries due to their inherent stability. scbt.com The incorporation of this specific building block could lead to novel materials with tailored properties.

Development of Derivatized Analogs with Tuned Chemical Properties

The modification of this compound allows for the synthesis of a wide range of analogs with specifically tuned chemical and physical properties. nih.gov The reactivity of the phenol, aromatic ring, and alkyne allows for systematic structural changes. For example, modifying the phenolic hydroxyl to a methoxy (B1213986) ether, as seen in the analog 1-(1-ethynylcyclopropyl)-4-methoxybenzene, alters its acidity, solubility, and hydrogen bonding capability.

Introducing substituents onto the aromatic ring can dramatically influence the electronic nature of the molecule. Electron-withdrawing groups, for instance, would increase the acidity of the phenol, while electron-donating groups would have the opposite effect. These modifications are crucial in fields like medicinal chemistry, where fine-tuning the properties of a molecule is essential for optimizing its biological activity. nih.gov The synthesis of such derivatives allows for the systematic exploration of structure-activity relationships. nih.gov

Table 1: Physicochemical Properties of this compound and a Related Analog This table is generated based on predicted data and information from available chemical databases.

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | CAS Number |

|---|---|---|---|---|

| This compound | C₁₁H₁₀O | 158.19 | Phenol, Ethynyl, Cyclopropyl | 2228358-76-5 |

| 1-(1-Ethynylcyclopropyl)-4-methoxybenzene | C₁₂H₁₂O | 172.22 | Methoxy, Ethynyl, Cyclopropyl | Not Provided |

Data for this compound sourced from PubChem CID 145913846. uni.lu Data for the analog is for comparative purposes.

Future Research Directions and Emerging Areas for 4 1 Ethynylcyclopropyl Phenol

Exploration of Novel Synthetic Methodologies

While synthetic routes to 4-(1-ethynylcyclopropyl)phenol exist, future research will likely focus on the development of more efficient, stereoselective, and environmentally benign synthetic methodologies. The creation of derivatives with diverse substitution patterns on the aromatic ring is a key area for exploration, as this can modulate the electronic and steric properties of the molecule, influencing its biological activity and material properties.

Future synthetic strategies could include:

Asymmetric Synthesis : Developing catalytic asymmetric methods to introduce chirality, potentially at the cyclopropane (B1198618) ring, would open avenues for creating enantiomerically pure derivatives for applications in pharmacology and materials science.

Late-Stage Functionalization : The development of methods for the late-stage functionalization of the this compound scaffold would be highly valuable. This would allow for the rapid generation of a library of derivatives from a common intermediate, accelerating the discovery of compounds with desired properties.

Flow Chemistry : The use of continuous flow technologies could offer advantages in terms of safety, scalability, and efficiency for the synthesis of this compound and its derivatives, particularly for reactions involving energetic intermediates.

A key focus will be the synthesis of novel derivatives with tailored properties. The following table outlines potential synthetic modifications and their expected impact:

| Synthetic Modification | Target Property | Potential Application |

| Introduction of electron-withdrawing groups on the phenol (B47542) ring | Increased acidity of the phenolic proton | pH-responsive materials, catalysis |

| Introduction of electron-donating groups on the phenol ring | Enhanced antioxidant activity | Biomedical applications |

| Derivatization of the ethynyl (B1212043) group via click chemistry | Attachment of biomolecules or polymers | Bioconjugation, drug delivery |

| Stereoselective synthesis of cyclopropane isomers | Chirality-dependent biological activity | Chiral probes, asymmetric catalysis |

Advanced Mechanistic Elucidation Studies

The reactivity of the strained cyclopropyl (B3062369) ring and the π-system of the ethynyl group in this compound warrants in-depth mechanistic investigations. Understanding the reaction mechanisms will enable the rational design of new reactions and catalysts.

Key areas for mechanistic studies include:

Ring-Opening Reactions : The cyclopropyl group can undergo ring-opening reactions under various conditions (e.g., thermal, photochemical, or catalytic). acs.orgnih.gov Mechanistic studies, potentially using computational methods like Density Functional Theory (DFT), could elucidate the factors that control the regioselectivity and stereoselectivity of these reactions. acs.orgnih.gov

Cycloaddition Reactions : The ethynyl group is a versatile handle for cycloaddition reactions. Detailed mechanistic studies of these reactions, such as the Diels-Alder or Huisgen cycloaddition, would provide insights into the reactivity and selectivity of this compound as a building block in organic synthesis.

Oxidative Metabolism : In the context of potential pharmaceutical applications, understanding the metabolic fate of the cyclopropyl group is crucial. Mechanistic studies on the cytochrome P450-mediated oxidation of the cyclopropyl ring can reveal potential reactive metabolites. hyphadiscovery.com

Computational Design and Prediction of Novel Derivatives

Computational chemistry is a powerful tool for the in silico design and prediction of the properties of novel molecules, thereby guiding synthetic efforts. iosrjournals.orgresearchgate.netnih.gov For this compound, computational studies can be employed to:

Predict Physicochemical Properties : Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict properties such as pKa, solubility, and lipophilicity for a library of virtual derivatives. nih.govmdpi.comresearchgate.net This can aid in the selection of candidates with optimal properties for specific applications.

Simulate Molecular Interactions : Molecular docking and molecular dynamics simulations can be used to predict the binding affinity and mode of interaction of this compound derivatives with biological targets, such as enzymes or receptors. This is particularly relevant for drug discovery applications.

Design Novel Materials : Computational modeling can be used to predict the electronic and optical properties of polymers and other materials derived from this compound, guiding the design of new materials with desired functionalities.

The following table summarizes key computational approaches and their potential applications for this compound:

| Computational Method | Predicted Property | Application Area |

| Density Functional Theory (DFT) | Reaction mechanisms, electronic structure | Synthetic methodology development, materials science |

| Quantitative Structure-Activity Relationship (QSAR) | pKa, logP, toxicity | Drug discovery, environmental science |

| Molecular Docking | Binding affinity to biological targets | Pharmaceutical research |

| Molecular Dynamics (MD) Simulations | Conformational analysis, binding stability | Chemical biology, materials science |

Interdisciplinary Applications in Chemical Biology and Materials Science

The unique structural features of this compound make it an attractive candidate for a range of interdisciplinary applications.

Chemical Biology : The cyclopropyl group is a known bioisostere for other functional groups and can impart favorable properties such as increased metabolic stability and enhanced potency in drug candidates. acs.orgscientificupdate.com The ethynyl group provides a handle for "click" chemistry, allowing for the conjugation of this compound to biomolecules for applications in chemical biology, such as fluorescent probes or activity-based protein profiling. While the replacement of an epoxide with a cyclopropyl group in epothilone (B1246373) A led to a loss of activity, this highlights the importance of specific molecular context in biological systems. nih.gov The synthesis of novel cyclodiprenyl phenols has shown promising antiproliferative activity, suggesting that phenolic compounds with cyclic moieties warrant further investigation in cancer research. mdpi.comnih.gov

Materials Science : The rigid structure and reactive handles of this compound make it a promising monomer for the synthesis of novel polymers. The presence of the cyclopropane ring can impart unique thermal and mechanical properties to the resulting materials. iaea.orgjomardpublishing.com The aromatic and ethynyl groups suggest potential for creating materials with interesting optical or electronic properties, such as photosensitive polymers or organic semiconductors. iaea.org The synthesis of cyclopropane-containing copolymers has been shown to result in materials with good light transmission and optical indices. jomardpublishing.com

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling 4-(1-Ethynylcyclopropyl)phenol in laboratory settings?

- Answer : Based on safety data sheets (SDS) for structurally similar compounds, acute toxicity via oral, dermal, and inhalation routes is classified under Category 4 (EU-GHS/CLP) . Mandatory precautions include:

- Hand Protection : Use impermeable gloves (e.g., butyl rubber) compliant with EN374 standards to prevent skin contact .

- Eye Protection : Safety goggles must be worn to avoid ocular exposure .

- Ventilation : While no specific respiratory protection is mandated, work in a fume hood to minimize aerosol formation .

- First Aid : For skin contact, wash immediately with soap/water; for eye exposure, rinse for 15+ minutes and seek medical attention .

Q. How can researchers verify the purity of this compound?

- Answer : Analytical methods include:

- UV/Vis Spectroscopy : Monitor λmax at ~255 nm (similar to phenol derivatives) to confirm aromatic conjugation .

- Chromatography : Use HPLC with a C18 column and acetonitrile/water mobile phase to assess purity (≥98% as per reference standards) .

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., 172.2270 g/mol for analogous methoxy derivatives) via high-resolution MS .

Q. What synthetic strategies are feasible for introducing the ethynylcyclopropyl moiety into phenolic systems?

- Answer : Cyclopropane rings can be synthesized via:

- Simmons-Smith Reaction : Use diiodomethane and zinc-copper couple to generate cyclopropane intermediates .

- Alkyne Functionalization : Couple terminal alkynes with cyclopropyl halides via Sonogashira cross-coupling (Pd catalysis) under inert atmospheres .

Advanced Research Questions

Q. How does the electronic nature of the ethynylcyclopropyl group influence the reactivity of this compound?

- Answer : The cyclopropane ring introduces angle strain, increasing electrophilicity at the ethynyl carbon. Combined with the phenol’s electron-donating -OH group, this creates a polarized system amenable to nucleophilic attack or radical reactions. Computational studies (e.g., DFT) can model charge distribution, while experimental validation via Hammett plots or kinetic isotope effects may quantify substituent effects .

Q. What experimental designs are recommended to resolve contradictions in reported biological activity data for this compound?

- Answer :

- Dose-Response Curves : Test across a broad concentration range (e.g., 1 nM–100 µM) to identify non-linear effects .

- Control Systems : Use isogenic cell lines or enzyme mutants to isolate target-specific effects from off-target interactions .

- Multi-Omics Integration : Pair transcriptomics with metabolomics to contextualize activity within broader biochemical pathways .

Q. How can researchers assess the compound’s stability under varying experimental conditions (pH, temperature)?

- Answer :

- Accelerated Stability Testing : Incubate samples at 40°C/75% RH for 4 weeks and monitor degradation via LC-MS .

- pH Profiling : Test stability in buffers (pH 2–12) to identify hydrolysis-prone functional groups (e.g., cyclopropane ring opening under acidic conditions) .

- Long-Term Storage : Store at -20°C in amber vials under argon to prevent oxidation and photodegradation .

Data Contradiction Analysis

Q. How should researchers address discrepancies in toxicity profiles reported across studies?

- Answer : Potential sources of variation include:

- Impurity Effects : Batch-to-batch purity differences (e.g., trace solvents) may alter toxicity; validate via GC-MS .

- Assay Sensitivity : Compare results across multiple models (e.g., zebrafish embryos vs. mammalian cell lines) .

- Metabolic Activation : Test metabolites using liver microsomes to assess bioactivation pathways .

Methodological Resources

Q. What computational tools are suitable for predicting the compound’s interactions with biological targets?

- Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.